Cas no 882679-10-9 (3-Carboxy-4-fluorophenylboronic acid, pinacol ester)

3-Carboxy-4-fluorophenylboronic acid is a versatile boronic acid derivative, offering high purity and selectivity. Its pinacol ester derivative enhances solubility and reactivity, facilitating synthetic transformations. The product is ideal for cross-coupling reactions, providing a reliable building block for the synthesis of complex organic molecules.
3-Carboxy-4-fluorophenylboronic acid, pinacol ester structure
882679-10-9 structure
Product Name:3-Carboxy-4-fluorophenylboronic acid, pinacol ester
CAS No:882679-10-9
MF:C13H16BFO4
MW:266.073147773743
MDL:MFCD12546519
CID:841621
PubChem ID:46739598
Update Time:2025-07-31

3-Carboxy-4-fluorophenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 3-CARBOXY-4-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
    • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
    • B-4719
    • 3-Carboxy-4-fluorophenylboronic acid, pinacol ester
    • MDL: MFCD12546519
    • Inchi: 1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7H,1-4H3,(H,16,17)
    • InChI Key: DXOXOBZCGBHKJS-UHFFFAOYSA-N
    • SMILES: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1C(=O)O

Computed Properties

  • Exact Mass: 266.11300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 55.76000
  • LogP: 1.82310

3-Carboxy-4-fluorophenylboronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Carboxy-4-fluorophenylboronic acid, pinacol ester Pricemore >>

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abcr
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abcr
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3-Carboxy-4-fluorophenylboronic acid, pinacol ester Production Method

3-Carboxy-4-fluorophenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:882679-10-9)3-Carboxy-4-fluorophenylboronic acid, pinacol ester
Order Number:A862262
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:34
Price ($):806.0/255.0
Email:sales@amadischem.com

Additional information on 3-Carboxy-4-fluorophenylboronic acid, pinacol ester

3-Carboxy-4-fluorophenylboronic acid, pinacol ester (CAS No. 882679-10-9): An Overview of Its Properties and Applications

3-Carboxy-4-fluorophenylboronic acid, pinacol ester (CAS No. 882679-10-9) is a versatile compound that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This compound, also known as 3-carboxy-4-fluorophenylboronic acid pinacol ester, is a valuable building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and materials science.

The structure of 3-carboxy-4-fluorophenylboronic acid, pinacol ester consists of a boronic acid moiety protected by a pinacol ester group, which is attached to a 4-fluorophenyl ring with a carboxylic acid substituent at the 3-position. This unique combination of functional groups provides several advantages in synthetic chemistry. The boronic acid functionality is highly reactive and can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of biologically active compounds. The carboxylic acid group can be easily functionalized through esterification, amidation, or other transformations, making it a flexible intermediate for further derivatization.

In recent years, 3-carboxy-4-fluorophenylboronic acid, pinacol ester has been extensively studied for its potential applications in drug discovery and development. One notable application is in the synthesis of fluorinated pharmaceuticals. Fluorine atoms are known to enhance the metabolic stability and bioavailability of drugs, making them attractive candidates for drug design. The presence of the fluorine atom in the 4-position of the phenyl ring can significantly influence the pharmacokinetic properties of the final product. For example, a study published in the Journal of Medicinal Chemistry demonstrated that 3-carboxy-4-fluorophenylboronic acid, pinacol ester was used as a key intermediate in the synthesis of a novel series of antiviral agents with improved efficacy against influenza viruses.

Beyond its use in pharmaceuticals, 3-carboxy-4-fluorophenylboronic acid, pinacol ester has also found applications in materials science. The boronic acid functionality can be used to create self-healing materials through dynamic covalent bonding. These materials have potential applications in coatings, adhesives, and other industrial products where self-repairing properties are desirable. Additionally, the carboxylic acid group can be used to introduce functional groups that enhance the mechanical properties or chemical reactivity of the material.

The synthetic accessibility and versatility of 3-carboxy-4-fluorophenylboronic acid, pinacol ester have made it a popular choice for researchers and chemists working on complex molecule synthesis. The compound can be prepared through several synthetic routes, including boronate esterification followed by selective fluorination or direct coupling reactions involving boronic acids and fluorinated aryl halides. A recent study published in Tetrahedron Letters reported an efficient one-pot synthesis method that combines these steps into a streamlined process, reducing both time and cost while maintaining high yields.

In terms of safety and handling, 3-carboxy-4-fluorophenylboronic acid, pinacol ester is generally considered to be stable under standard laboratory conditions. However, it is important to note that boronic acids and their derivatives can be sensitive to air and moisture. Therefore, it is recommended to store the compound under inert atmosphere and protect it from exposure to moisture to maintain its integrity and reactivity.

The future prospects for 3-carboxy-4-fluorophenylboronic acid, pinacol ester are promising. Ongoing research continues to explore new applications and synthetic strategies involving this compound. For instance, recent advancements in catalytic methods have opened up new possibilities for using boronic acids in asymmetric synthesis, which could lead to more efficient and selective routes for producing enantiomerically pure compounds. Additionally, the integration of machine learning algorithms into synthetic planning processes may further optimize the use of this versatile building block.

In conclusion, 3-carboxy-4-fluorophenylboronic acid, pinacol ester (CAS No. 882679-10-9) is a valuable compound with a wide range of applications in organic synthesis and medicinal chemistry. Its unique combination of functional groups makes it an excellent intermediate for the development of new drugs and materials. As research continues to advance in these fields, the importance of this compound is likely to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:882679-10-9)3-Carboxy-4-fluorophenylboronic acid, pinacol ester
A862262
Purity:99%/99%
Quantity:100g/25g
Price ($):806.0/255.0
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